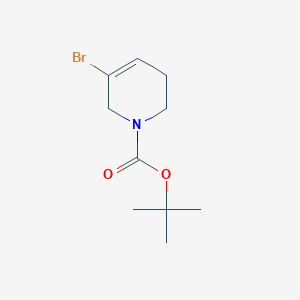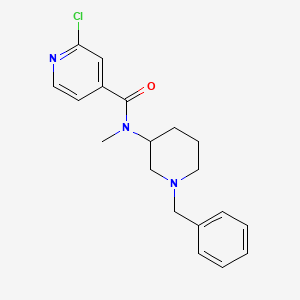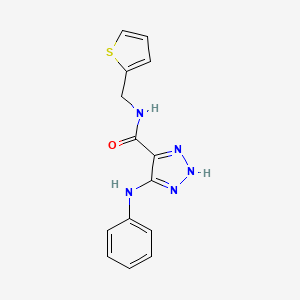
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone involves various chemical reactions, primarily the Mannich reaction, which is a three-component reaction involving a ketone, an amine, and formaldehyde. In one study, a series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized using this method, with yields ranging from 87-98% . Another related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and tested as an insect growth regulator, indicating the versatility of these compounds in different applications . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined using IR, UV, and NMR spectroscopy, and its crystal structure was analyzed using X-ray diffraction . These studies highlight the importance of spectroscopic methods in elucidating the structures of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be diverse. For example, the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested against Galleria mellonella, indicating its potential as an insect growth regulator . The study of diethyl [(2,2-dichloro-1-isocyano)-ethenyl]phosphonate with various nucleophiles resulted in the formation of different heterocyclic compounds, demonstrating the reactivity of the isocyano group .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined computationally and experimentally. Density functional theory (DFT) calculations were used to determine the molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The crystal structures of various compounds, such as trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, were determined, providing insight into their solid-state properties . The inclusion compound of this epoxy propanone with chloroform was also investigated using NMR spectroscopy and X-ray crystallography .
Aplicaciones Científicas De Investigación
Polymorphism Study in Related Compounds
- Polymorphic Characterization of Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate Hydrochloride : Two polymorphic forms of a closely related compound were characterized using spectroscopic and diffractometric techniques. These forms exhibit similar spectra and diffraction patterns, presenting challenges in analytical and physical characterization. Subtle structural differences were characterized using detailed solid-state nuclear magnetic resonance (SSNMR) studies and other molecular spectroscopic methods (Vogt et al., 2013).
Structural Characterization and Synthesis in Related Compounds
- Preparation and Structural Characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-Dichlorophenyl) Propanoate : The title compound was synthesized and its structure confirmed through various diffraction methods, showcasing the application of such methods in characterizing related compounds (Shuang-hu, 2014).
Solubility Study in Related Compounds
- Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in Alcohols : A study measured the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in various alcohols, providing essential data that could be relevant for the purification process of related compounds (Wang, Li & Li, 2008).
Crystallographic and Spectroscopic Analysis in Related Compounds
- Crystallographic and Spectroscopic Elucidation in Arylamidrazone Compounds : Detailed crystallographic and spectroscopic analysis provided insights into the structural characteristics of related compounds, indicating the potential for similar in-depth studies for 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone (Abdel-Jalil et al., 2015).
Synthesis and Application in Related Compounds
- Synthesis of Related Compounds as Potent Cytotoxic Agents : The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential cytotoxic agents, demonstrates the relevance of synthetic pathways in developing compounds with significant biological activities, potentially relevant to this compound (Mete, Gul & Kazaz, 2007).
Antimicrobial Activity in Related Compounds
- Antimicrobial Activity in Aryloxyaryl Mannich Bases and Related Compounds : The study of the antimicrobial activity of a series of compounds similar in structure indicates the potential for the compound to be studied for similar biological activities (Vashishtha et al., 2004).
Toxicity Study in Related Compounds
- Toxicity Study of 1-(2,4-Dichlorophenyl)-3-(3,4-Dimethoxyphenyl)propenone : A toxicity study of a structurally similar compound was conducted, highlighting the importance of such studies in understanding the safety profile of chemical compounds (Khatiman, Rahmadani, Arifuddin & Rusli, 2019).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-2-12-3-6-14(7-4-12)20-10-9-17(21)13-5-8-15(18)16(19)11-13/h3-8,11,20H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDSRVIPKELRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423731-06-0 |
Source


|
| Record name | 1-(3,4-DICHLOROPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)


![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)